molecular formula C4H9NO2 B093306 N-(2-Hydroxyethyl)acetamide CAS No. 142-26-7

N-(2-Hydroxyethyl)acetamide

Cat. No. B093306
CAS RN: 142-26-7
M. Wt: 103.12 g/mol
InChI Key: PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)acetamide (also known as 2-hydroxyethylamide, 2-HEA, and HEA) is a small molecule that is widely used in a variety of scientific and industrial applications. It is a water-soluble, colorless, and odorless compound with a molecular weight of 90.11 g/mol and a melting point of 94-95 °C. It is an important intermediate in the synthesis of many chemicals and pharmaceuticals, and has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

  • Intermediate for Heterocyclic Synthesis : N-(2-Hydroxyethyl)acetamide serves as an important intermediate in the synthesis of various heterocyclic systems. Its chemical reactivity and preparation methods are crucial for developing synthetically useful and novel heterocyclic compounds (Gouda et al., 2015).

  • Role in Natural Synthesis of Antimalarial Drugs : It is used as an intermediate in the complete natural synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its potential in drug synthesis (Magadum & Yadav, 2018).

  • Anti-Arthritic and Anti-Inflammatory Properties : N-(2-Hydroxy phenyl) acetamide has shown promising anti-arthritic properties in animal studies. It was found to reduce inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats (Jawed et al., 2010).

  • Study of Restricted Rotation in Molecules : N,N-bis(2-hydroxyethyl)acetamide has been used to study restricted rotation about the amide bond, providing insights into molecular dynamics and structure (Aitken et al., 2016).

  • Potential as Pesticides : Derivatives of this compound have been characterized as potential pesticides. Their properties were studied using X-ray powder diffraction, demonstrating their potential utility in agriculture (Olszewska et al., 2009).

  • Metabolic Studies : The compound has been identified as a metabolite of certain drugs like metronidazole in humans, offering insights into drug metabolism and potential risks (Kock et al., 1981).

  • Muscarinic Agonist Activity : Substituted N-(silatran-1-ylmethyl)acetamides, including N-(2-hydroxyethyl)-N-(1-silatran-1-ylmethyl)acetamide, have been found to be partial muscarinic agonists, suggesting their potential in neurological research and therapy (Pukhalskaya et al., 2010).

  • Degradation in CO2 Capture : In studies related to CO2 capture, this compound was identified as a degradation product in amine-based CO2 capture processes, contributing to understanding the durability and efficiency of these systems (Gouedard et al., 2012).

properties

IUPAC Name

N-(2-hydroxyethyl)acetamide
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InChI

InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
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InChI Key

PVCJKHHOXFKFRP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)NCCO
Source PubChem
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID6044804
Record name N-(2-Hydroxyethyl)acetamide
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Molecular Weight

103.12 g/mol
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Physical Description

Liquid, Brown liquid; [Hawley] Colorless or yellow liquid; [MSDSonline]
Record name Acetamide, N-(2-hydroxyethyl)-
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Record name Acetylethanolamine
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Boiling Point

166-167 °C @ 8 MM HG
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Flash Point

176.6 °C, 350 °F OC
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Solubility

SOL IN ALL PROP IN WATER; SOL IN HOT ACETONE; SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER
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Density

1.1079 @ 25 °C/4 °C
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Vapor Pressure

0.001 [mmHg]
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Color/Form

NEEDLES (ACETONE), BROWN, VISCOUS LIQUID

CAS RN

142-26-7
Record name N-(2-Hydroxyethyl)acetamide
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Melting Point

63-65 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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